N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene and sulfonamide groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide is unique due to its combination of hydrazinecarbonyl, thiophene, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
554404-44-3 |
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Molecular Formula |
C15H14N4O5S4 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[3-(hydrazinecarbonyl)-5-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H14N4O5S4/c16-17-15(20)10-7-11(18-27(21,22)13-3-1-5-25-13)9-12(8-10)19-28(23,24)14-4-2-6-26-14/h1-9,18-19H,16H2,(H,17,20) |
InChI Key |
MGLROXORLYYUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)NN)NS(=O)(=O)C3=CC=CS3 |
solubility |
64.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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